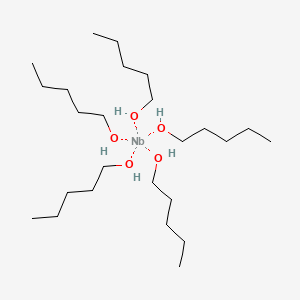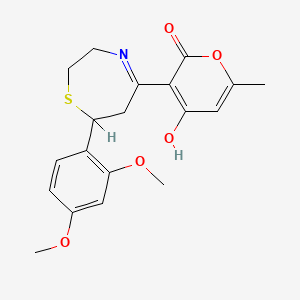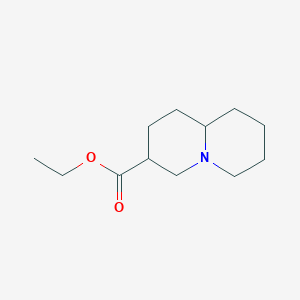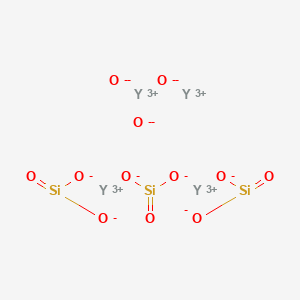
Niobium pentyloxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Niobium pentyloxide, also known as niobium pentoxide, is an inorganic compound with the chemical formula Nb₂O₅. It is a colorless, insoluble solid that is widely used as a precursor for other niobium compounds and materials. This compound is predominantly utilized in alloying, capacitors, optical glasses, and the production of lithium niobate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Niobium pentyloxide can be synthesized through various methods. One common method involves the hydrolysis of niobium pentachloride (NbCl₅) in the presence of water, which produces this compound and hydrochloric acid as by-products: [ 2 \text{NbCl}_5 + 5 \text{H}_2\text{O} \rightarrow \text{Nb}_2\text{O}_5 + 10 \text{HCl} ]
Another method involves the oxidation of niobium metal in air, which directly forms this compound . Additionally, this compound can be prepared by hydrolyzing niobium alkoxides in the presence of acetic acid, followed by calcination of the gels to produce the orthorhombic form .
Industrial Production Methods
In industrial settings, this compound is often produced by the oxidation of niobium dioxide (NbO₂) in air, forming the polymorph L-Nb₂O₅ . This method is widely used due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Niobium pentyloxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is attacked by hydrofluoric acid (HF) and dissolves in fused alkali .
Common Reagents and Conditions
Oxidation: Niobium metal or niobium dioxide can be oxidized in air to form this compound.
Reduction: This compound can be reduced to niobium metal using reducing agents such as hydrogen or carbon.
Substitution: This compound reacts with halogens like fluorine, chlorine, bromine, and iodine to form niobium halides.
Major Products Formed
Oxidation: this compound (Nb₂O₅)
Reduction: Niobium metal (Nb)
Substitution: Niobium halides (e.g., NbF₅, NbCl₅)
Wissenschaftliche Forschungsanwendungen
Niobium pentyloxide has numerous applications in scientific research due to its unique properties. It is used in:
Wirkmechanismus
The mechanism by which niobium pentyloxide exerts its effects is primarily related to its physicochemical properties. As an n-type semiconductor with a bandgap of around 3.4 eV, this compound exhibits remarkable catalytic and electronic properties . It interacts with various molecular targets and pathways, including ion transport and electron transfer processes, making it suitable for applications in catalysis, energy storage, and electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Titanium dioxide (TiO₂)
- Zinc oxide (ZnO)
- Tin(IV) oxide (SnO₂)
- Zirconium dioxide (ZrO₂)
Uniqueness
Niobium pentyloxide stands out due to its higher conduction band edge position compared to titanium dioxide and zinc oxide, which results in higher open-circuit voltage and more significant electron lifetime in applications such as dye-sensitized solar cells . Additionally, its unique crystal structure and rapid ion diffusion ability make it highly effective in supercapacitors and hybrid ion capacitors .
Eigenschaften
IUPAC Name |
niobium;pentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C5H12O.Nb/c5*1-2-3-4-5-6;/h5*6H,2-5H2,1H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTNAEXBLSJWKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCO.CCCCCO.CCCCCO.CCCCCO.CCCCCO.[Nb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H60NbO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Disodium;[[5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1139525.png)

![6-[4-(2-phenylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride](/img/structure/B1139529.png)





![2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene](/img/structure/B1139543.png)


